OCT1 Inhibition Benchmark
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138 µM [1]. While this is a low potency, it establishes a quantitative baseline for this specific molecular interaction. In the same assay system, a structurally distinct comparator, CHEMBL1160766 (a guanidine derivative), shows an IC50 of 22.6 µM, representing a ~6-fold higher potency [2]. This direct comparison demonstrates that the compound's interaction with OCT1 is modest but measurable, and that this specific chemotype yields a distinct transporter inhibition profile.
| Evidence Dimension | Inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | CHEMBL1160766 (a guanidine derivative): IC50 = 22,600 nM (22.6 µM) |
| Quantified Difference | Approximately 6.1-fold difference in potency (22.6 µM vs 138 µM) |
| Conditions | HEK293 cells expressing human OCT1; substrate uptake assay |
Why This Matters
This data provides a quantifiable reference point for scientists studying OCT1-mediated drug transport, enabling informed selection of a tool compound with a defined, moderate potency that may be useful for validation studies or as a negative control.
- [1] BindingDB. IC50: 1.38E+5 nM. Assay Description: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. View Source
- [2] BindingDB (BDBM50261065 / CHEMBL1160766). IC50: 2.26E+4 nM. Assay Description: Inhibition of human OCT1 expressed in HEK293 cells assessed as decrease in uptake of [3H]MPP+. View Source
